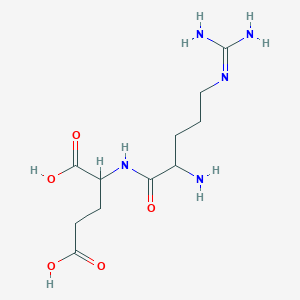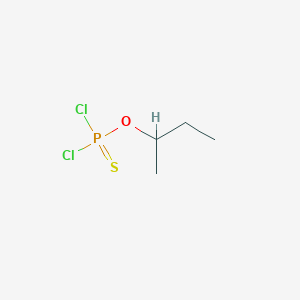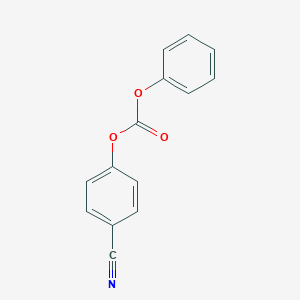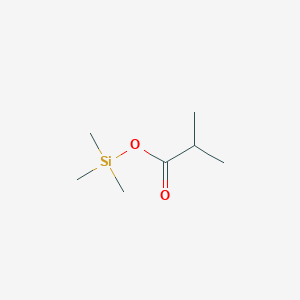
赤藓红 B
概述
描述
Erythrosin B, also known as Acid Red 51, is a synthetic red dye derived from fluorescein. It is commonly used in various applications, including as a food coloring agent, a biological stain, and a dental plaque disclosing agent. Erythrosin B is known for its vibrant red color and its ability to fluoresce under certain conditions .
科学研究应用
Erythrosin B has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and a fluorescent probe in various chemical assays.
Biology: Erythrosin B is employed as a vital stain to assess cell viability and as a fluorescent dye for imaging applications.
Medicine: The compound is used in photodynamic therapy as a photosensitizer to treat certain types of cancer and bacterial infections.
Industry: Erythrosin B is used in the food industry as a coloring agent and in the printing industry as an ink additive .
作用机制
Erythrosin B exerts its effects primarily through its ability to fluoresce and generate reactive oxygen species. In photodynamic therapy, erythrosin B absorbs light of a specific wavelength, leading to the production of singlet oxygen and other reactive species. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s fluorescence properties also make it useful for imaging and diagnostic applications .
生化分析
Biochemical Properties
Erythrosin B plays a significant role in biochemical reactions. It has been found to inhibit dopamine uptake and high affinity 3 H-ouabain binding and ion transport in synaptosomes from rat caudate nucleus . It can also be used for live/dead determination in both colorimetric and fluorescence-based assays for low, medium, and high-throughput experimentation .
Cellular Effects
Erythrosin B has notable effects on various types of cells and cellular processes. It specifically stains membrane-compromised dead cells . This property allows it to be used to rapidly visualize and/or quantify dead bacterial cells in a population .
Molecular Mechanism
The molecular mechanism of Erythrosin B involves its interaction with cellular enzymes. The dye is chemically altered by these enzymes, resulting in a modified dye with new spectral properties that indicate living cells with metabolic activity .
准备方法
Synthetic Routes and Reaction Conditions
Erythrosin B is synthesized through the iodination of fluorescein. The process involves dissolving crude fluorescein in ethanol, followed by the addition of sodium hydroxide solution. Iodine is then added to the solution, resulting in the formation of erythrosin B. The product is precipitated by adding hydrochloric acid, and the resulting crystals are converted to the sodium salt form .
Industrial Production Methods
In industrial settings, erythrosin B is produced through a similar iodination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the dye .
化学反应分析
Types of Reactions
Erythrosin B undergoes various chemical reactions, including:
Oxidation: Erythrosin B can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: Erythrosin B can participate in substitution reactions, where one or more of its iodine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of erythrosin B can lead to the formation of iodinated quinones, while reduction can produce deiodinated fluorescein derivatives .
相似化合物的比较
Erythrosin B is similar to other xanthene dyes, such as fluorescein and rhodamine. it is unique in its high degree of iodination, which imparts distinct spectral properties and biological activities. Compared to trypan blue, another commonly used dye, erythrosin B is less toxic and more environmentally friendly .
List of Similar Compounds
- Fluorescein
- Rhodamine
- Trypan Blue
- Methylene Blue
属性
IUPAC Name |
3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALHHIHQOFIMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8I4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16423-68-0 (Parent) | |
| Record name | Erythrosine, phenolic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044843 | |
| Record name | C.I. Solvent Red 140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red powder or granules., Solid | |
| Record name | ERYTHROSINE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Erythrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL | |
| Record name | Erythrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
15905-32-5 | |
| Record name | 2′,4′,5′,7′-Tetraiodofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrosine, phenolic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodeosin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAIODOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A878FZQ9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 °C | |
| Record name | Erythrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tetraiodofluorescein, also known as Erythrosin B, exhibits diverse interactions with biological systems. It has been shown to bind to the active site of nicotinamide nucleotide-dependent dehydrogenases like glutamate dehydrogenase, potentially competing with coenzymes like NADH and NADPH. [] This binding can impact enzyme activity, for example, influencing the ATP-induced activation in aspartate transcarbamylase. [] Furthermore, Tetraiodofluorescein has been observed to interact with bovine serum albumin, primarily through hydrophobic forces. [] These interactions can influence the fluorescence properties of the dye and potentially impact the function of the target proteins.
A: Tetraiodofluorescein (Erythrosin B) possesses the molecular formula C20H8I4O5 and a molecular weight of 835.89 g/mol. [, ] It exhibits characteristic spectroscopic properties, with an absorption maximum typically ranging from 520 to 530 nm, depending on the solvent and environment. [, ] Its fluorescence emission maximum is observed around 550 nm. [, ] The presence of heavy iodine atoms significantly influences its photophysical properties, including enhanced intersystem crossing and phosphorescence. [, , ]
A: Tetraiodofluorescein demonstrates compatibility with various materials, including polymers like acrylamide and agarose, enabling its use in applications like fluorescence microscopy and photopolymerization. [, , ] Its stability can be affected by factors like pH, light exposure, and the presence of oxidizing or reducing agents. [, ] For instance, under reducing conditions, Tetraiodofluorescein can undergo dehalogenation and form leucoerythrosin upon X-ray irradiation. [] Its performance as a photosensitizer can vary depending on the system and conditions. For example, its inhibitory potential towards cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes is significantly enhanced under yellow light compared to dark conditions. []
A: Tetraiodofluorescein exhibits photocatalytic properties, particularly in the presence of visible light. [, ] It can act as a photosensitizer, generating reactive oxygen species like singlet oxygen upon light irradiation. [, , ] This property has been exploited in various applications, including photodynamic therapy, organic synthesis, and environmental remediation. [, , ] For instance, it has been investigated as a potential photodynamic therapy agent for melanoma and hepatocellular carcinoma. [] In organic synthesis, Tetraiodofluorescein has been employed as a photocatalyst for the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones. [] Its catalytic activity is often influenced by factors like light intensity, solvent, and the presence of other reactants.
A: Yes, computational methods have been applied to study Tetraiodofluorescein. For example, induced-fit docking simulations were used to investigate the interaction of Tetraiodofluorescein with 2-keto-3-deoxy-D-manno-octulosonate cytidylyltransferase (KdsB) from Pseudomonas aeruginosa. [] These studies provided insights into the binding mode and potential inhibitory mechanisms of Tetraiodofluorescein against KdsB.
A: The presence and position of halogen atoms significantly influence the activity and properties of Tetraiodofluorescein. [, , , ] For instance, the heavy atom effect of iodine contributes to its enhanced intersystem crossing and phosphorescence compared to its non-halogenated analog, fluorescein. [, , ] Additionally, the location of halogen atoms on the fluorescein molecule can affect its photocatalytic performance. [] Further research is needed to fully elucidate the SAR of Tetraiodofluorescein and develop derivatives with improved properties for specific applications.
A: The stability of Tetraiodofluorescein is influenced by factors like pH, light exposure, temperature, and the presence of oxidizing or reducing agents. [, , ] Formulation strategies to enhance its stability often involve encapsulation in protective matrices, such as polymers or nanoparticles. [, ] For instance, incorporating Tetraiodofluorescein into acrylamide polymers has been shown to improve its photostability. [] Additionally, the use of surfactants or cyclodextrins can improve its solubility in aqueous solutions. []
ANone: The use of Tetraiodofluorescein is subject to regulations and guidelines that vary depending on the specific application and geographical region. As a food additive (FD&C Red No. 3), its use is regulated by agencies like the U.S. Food and Drug Administration (FDA). In research and industrial settings, appropriate safety data sheets and risk assessments should be consulted to ensure safe handling, storage, and disposal.
A: Tetraiodofluorescein has been studied in vitro for its potential antitumor and antibacterial activities. [, ] Studies have evaluated its effects on various cancer cell lines, including Hep-2 pharynx cancer cells. [, ] Additionally, its antibacterial activity against bacteria like Shigella flexneri, Salmonella typhi, and Staphylococcus aureus has been investigated. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)







![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)